molecular formula C26H35N3O2 B4190203 N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide

Cat. No.: B4190203
M. Wt: 421.6 g/mol
InChI Key: FRZOKDFJQPSUPI-UHFFFAOYSA-N
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Description

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a dimethylphenyl group, and an ethylbenzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Dimethylphenyl Group: This step involves the alkylation of the piperazine ring with 2,3-dimethylphenyl halide under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the acylation of the piperazine derivative with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzamide moiety can be modified using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Modified piperazine or benzamide derivatives

Scientific Research Applications

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design. It may exhibit activity against certain diseases or conditions.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The piperazine ring and the dimethylphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-4-methylbenzamide
  • N-(1-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-4-isopropylbenzamide

Uniqueness

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethylbenzamide moiety differentiates it from similar compounds, potentially leading to distinct reactivity and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-4-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-6-21-10-12-22(13-11-21)25(30)27-24(18(2)3)26(31)29-16-14-28(15-17-29)23-9-7-8-19(4)20(23)5/h7-13,18,24H,6,14-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZOKDFJQPSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide
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N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide
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N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide
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N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide
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N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-ethylbenzamide

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